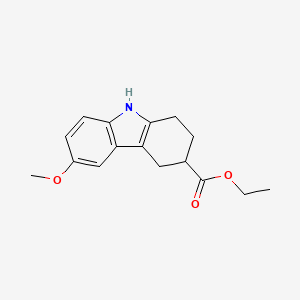

2-chloro-N-methylpyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

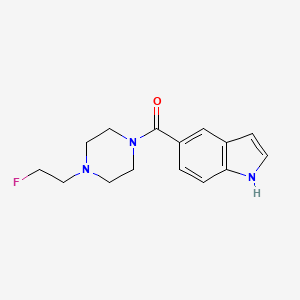

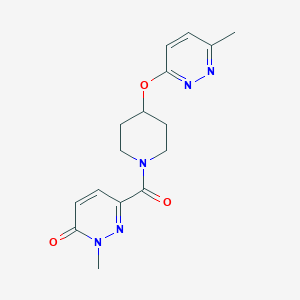

2-chloro-N-methylpyridine-3-sulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry due to their antibacterial properties. The specific structure of this compound suggests it could be a derivative of pyridine with a sulfonamide group at the third position and a chlorine atom and a methyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to this compound, can be achieved through several methods. One such method involves a regiospecific cascade synthesis from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates in the presence of mercaptoethanol . This process includes cyclization to aziridine intermediates, followed by recyclization and isomerization to imidoylchlorides or chloroimines, and finally substitution or reduction. Although the paper does not directly mention this compound, the described methodology could potentially be applied to its synthesis with appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH-) attached to an aromatic ring. In the case of this compound, the aromatic ring is a pyridine, which is a six-membered ring containing one nitrogen atom. The chlorine atom at the second position and the methyl group attached to the nitrogen atom of the pyridine ring would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is a reaction that yields N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . This reaction demonstrates the ability of sulfonamide derivatives to undergo coupling reactions, which could be relevant for the modification or synthesis of compounds like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group would contribute to its polarity and potential for hydrogen bonding, which could affect its solubility in water and organic solvents. The chlorine atom could make the molecule more reactive in certain substitution reactions, while the methyl group could provide steric hindrance. These properties are crucial for understanding the behavior of the compound in various environments, including biological systems.

Wissenschaftliche Forschungsanwendungen

Transformation in Environmental Processes

Sulfonamides, including compounds structurally related to 2-chloro-N-methylpyridine-3-sulfonamide, undergo significant transformation during water treatment processes. Studies have shown that sulfonamides react with free chlorine during water disinfection, leading to the degradation of the sulfonamide moiety. This research is critical for understanding the fate of sulfonamide antibiotics in municipal wastewaters and drinking waters treated with chlorine (Dodd & Huang, 2004; Gaffney et al., 2016).

Chemical Synthesis and Complexation

Sulfonamides and their derivatives are pivotal in the synthesis of complex molecules and materials. For instance, the synthesis of heterocyclic compounds via reactions involving sulfonamide derivatives highlights the role of these compounds in developing novel organic molecules. Such synthetic strategies can lead to the creation of new drugs and materials (Rozentsveig et al., 2013). Additionally, the complexation of sulfonamide derivatives with metal ions has been studied, showing potential applications in catalysis and the pharmaceutical industry (Orie et al., 2021).

Environmental Impact and Removal Techniques

The environmental impact of sulfonamides and the development of techniques for their removal from water sources are of significant interest. Research into the chlorination and oxidation of sulfonamides has provided insights into their degradation pathways and the formation of by-products. This knowledge is crucial for assessing the environmental impact of sulfonamides and improving water treatment methods to remove such contaminants (Nassar et al., 2018).

Analytical and Detection Methods

Advancements in analytical chemistry have led to the development of novel methods for detecting sulfonamides in various matrices. The synthesis of electrochemical biosensors based on modified gold microelectrodes for the efficient detection of sulfapyridine showcases the application of sulfonamide derivatives in creating sensitive and specific analytical tools (El Hassani et al., 2017).

Eigenschaften

IUPAC Name |

2-chloro-N-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPOXFGONQEPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

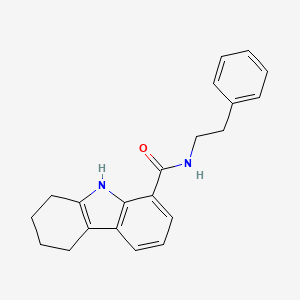

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

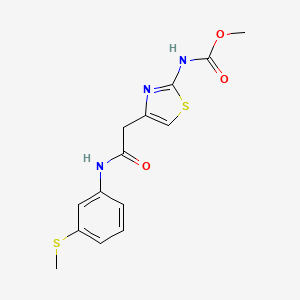

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)